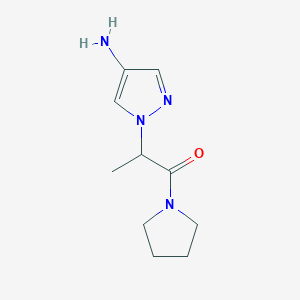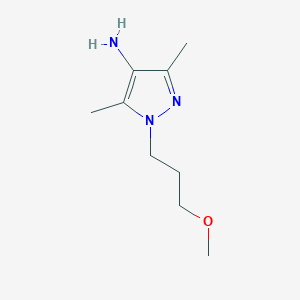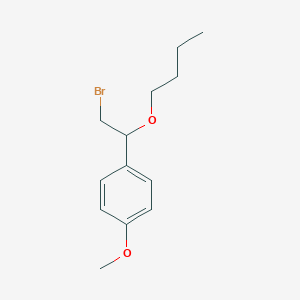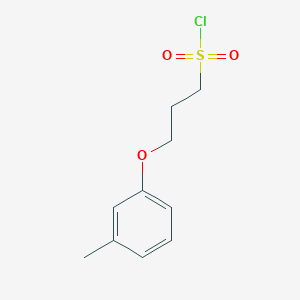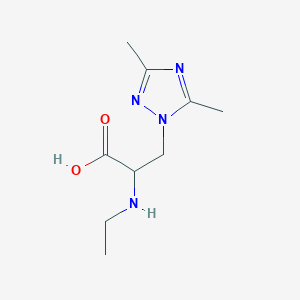
5-Cyclopropyl-1-(2-hydroxy-2-methylpropyl)-1h-1,2,3-triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropyl-1-(2-hydroxy-2-methylpropyl)-1h-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a cyclopropyl group, a hydroxy-methylpropyl group, and a carboxylic acid functional group attached to the triazole ring
Preparation Methods
The synthesis of 5-Cyclopropyl-1-(2-hydroxy-2-methylpropyl)-1h-1,2,3-triazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction typically requires the presence of a copper catalyst and proceeds under mild conditions to form the triazole ring. The cyclopropyl and hydroxy-methylpropyl groups can be introduced through subsequent functional group transformations.
Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
5-Cyclopropyl-1-(2-hydroxy-2-methylpropyl)-1h-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other functional groups.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Cyclopropyl-1-(2-hydroxy-2-methylpropyl)-1h-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s triazole ring can interact with biological targets, making it a potential candidate for drug discovery and development.
Medicine: Triazole derivatives are known for their antifungal, antibacterial, and anticancer properties. This compound may exhibit similar activities and can be explored for therapeutic applications.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-1-(2-hydroxy-2-methylpropyl)-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, modulating their activity. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. The compound’s hydroxy and carboxylic acid groups can also form hydrogen bonds with biological macromolecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
5-Cyclopropyl-1-(2-hydroxy-2-methylpropyl)-1h-1,2,3-triazole-4-carboxylic acid can be compared with other triazole derivatives, such as:
1,2,3-Triazole-4-carboxylic acid: Lacks the cyclopropyl and hydroxy-methylpropyl groups, resulting in different chemical properties and biological activities.
5-Phenyl-1,2,3-triazole-4-carboxylic acid: Contains a phenyl group instead of a cyclopropyl group, which can affect its reactivity and interactions with biological targets.
5-Methyl-1,2,3-triazole-4-carboxylic acid: The presence of a methyl group instead of a hydroxy-methylpropyl group can influence its solubility and pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to other triazole derivatives.
Properties
Molecular Formula |
C10H15N3O3 |
|---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
5-cyclopropyl-1-(2-hydroxy-2-methylpropyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C10H15N3O3/c1-10(2,16)5-13-8(6-3-4-6)7(9(14)15)11-12-13/h6,16H,3-5H2,1-2H3,(H,14,15) |
InChI Key |
PLRQVAWCPGPBGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN1C(=C(N=N1)C(=O)O)C2CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoic acid](/img/structure/B13631159.png)
![2-Phenyl-3-azabicyclo[3.2.1]octanehydrochloride](/img/structure/B13631164.png)
